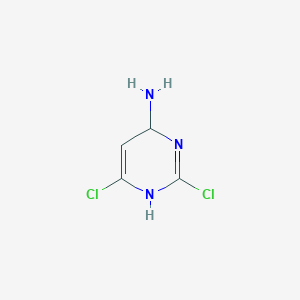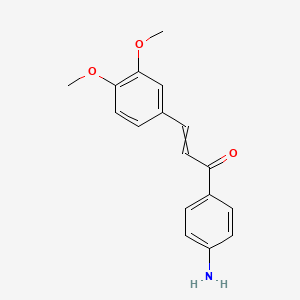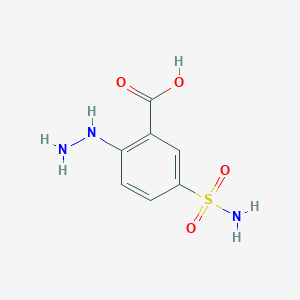
Sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate is an organic compound that belongs to the class of enolates. Enolates are important intermediates in organic synthesis due to their ability to act as nucleophiles in various chemical reactions. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a prop-1-en-1-olate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate typically involves the reaction of 4-methoxybenzaldehyde with an appropriate enolate precursor. One common method is the Claisen-Schmidt condensation, where 4-methoxybenzaldehyde reacts with an enolate formed from acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enolate to alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxyphenylpropanol or 4-methoxypropane.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate involves its ability to act as a nucleophile in various chemical reactions. The enolate moiety can attack electrophilic centers, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group on the phenyl ring can also participate in electron-donating interactions, stabilizing reaction intermediates and facilitating the overall reaction process.
Vergleich Mit ähnlichen Verbindungen
Sodium 3-(4-hydroxyphenyl)-3-oxoprop-1-en-1-olate: Similar structure but with a hydroxy group instead of a methoxy group.
Sodium 3-(4-chlorophenyl)-3-oxoprop-1-en-1-olate: Similar structure but with a chloro group instead of a methoxy group.
Sodium 3-(4-nitrophenyl)-3-oxoprop-1-en-1-olate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in Sodium 3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate imparts unique electronic properties to the compound, making it more electron-rich compared to its analogs. This can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H9NaO3 |
|---|---|
Molekulargewicht |
200.17 g/mol |
IUPAC-Name |
sodium;3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C10H10O3.Na/c1-13-9-4-2-8(3-5-9)10(12)6-7-11;/h2-7,11H,1H3;/q;+1/p-1 |
InChI-Schlüssel |
AJAWGILZNCPOSS-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C=C[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11727327.png)





![{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea](/img/structure/B11727368.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727382.png)
![1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea](/img/structure/B11727393.png)



